molecular formula C26H28BrN3O4S B11112636 N-(4-bromobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

N-(4-bromobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

Cat. No.: B11112636
M. Wt: 558.5 g/mol
InChI Key: HRSHROSDDXIGIO-UHFFFAOYSA-N
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Description

N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE is a complex organic compound that features a combination of bromophenyl, methoxyphenyl, piperazine, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE typically involves multiple steps. One common approach is to start with the bromination of a phenylmethanol derivative to introduce the bromophenyl group. This is followed by the formation of a piperazine derivative through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group would yield quinones, while substitution of the bromine atom could yield a variety of substituted phenyl derivatives .

Scientific Research Applications

N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and sulfonamide-based molecules, such as:

Uniqueness

What sets N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H28BrN3O4S

Molecular Weight

558.5 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C26H28BrN3O4S/c1-34-25-10-6-5-9-24(25)28-15-17-29(18-16-28)26(31)20-30(19-21-11-13-22(27)14-12-21)35(32,33)23-7-3-2-4-8-23/h2-14H,15-20H2,1H3

InChI Key

HRSHROSDDXIGIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(CC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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